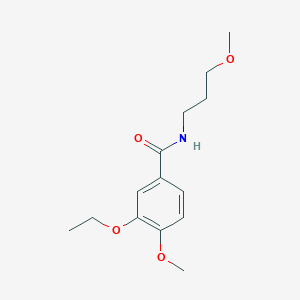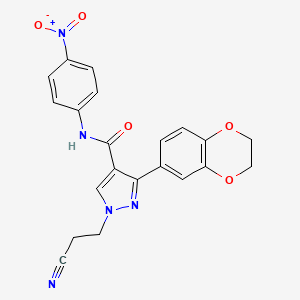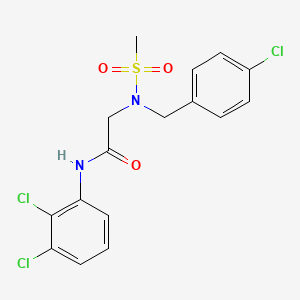![molecular formula C19H20BrN3O4S B4166145 N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4166145.png)
N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide
説明
N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various autoimmune diseases. In
作用機序
N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide selectively inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that lead to the activation of immune cells, including T cells, B cells, and natural killer cells. By inhibiting TYK2, N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide can reduce the production of inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have a significant impact on the immune system. In preclinical studies, the drug has been shown to reduce the production of inflammatory cytokines and prevent the activation of immune cells. This leads to a reduction in the symptoms of autoimmune diseases, such as skin lesions in psoriasis, joint inflammation in rheumatoid arthritis, and kidney damage in lupus.
実験室実験の利点と制限
N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide has several advantages for lab experiments. The drug has a high degree of selectivity for TYK2, which reduces the risk of off-target effects. Additionally, N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide has a good pharmacokinetic profile, which means that it is well-absorbed and has a long half-life in the body. However, one limitation of N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is the potential use of the drug in combination with other therapies for autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide. Additionally, further studies are needed to determine the safety and efficacy of the drug in clinical trials, as well as its potential for long-term use. Finally, there is a need for more research on the mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide, particularly with regard to its effects on other signaling pathways in the immune system.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. The drug has been shown to selectively inhibit the activity of a specific protein called TYK2, which is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting TYK2, N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells, thereby reducing the symptoms of autoimmune diseases.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(4-carbamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c20-15-5-9-17(10-6-15)28(26,27)23-11-1-2-14(12-23)19(25)22-16-7-3-13(4-8-16)18(21)24/h3-10,14H,1-2,11-12H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKTHYEYGQNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4166070.png)
![2-[(4-chlorophenyl)thio]-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4166079.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B4166085.png)
![N-(4-chlorophenyl)-N'-{2-[4-(5-methyl-2-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4166091.png)

![methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4166099.png)
![7-[4-(difluoromethoxy)phenyl]-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166105.png)


![N~2~-(2-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4166117.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)acetamide](/img/structure/B4166140.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4166143.png)